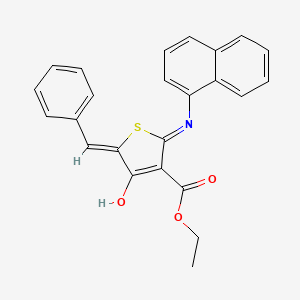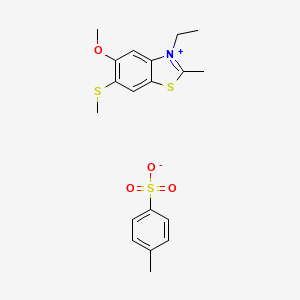
ethyl 5-benzylidene-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-benzylidene-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, commonly known as EBT, is a synthetic compound with potential applications in scientific research. EBT belongs to the family of thiophene derivatives, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of EBT is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. EBT has been shown to inhibit the NF-κB signaling pathway, which is a major regulator of inflammation and immune response. In addition, EBT has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
EBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. EBT has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the major advantages of EBT is its potential as a therapeutic agent for inflammatory and cancerous diseases. EBT has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
However, there are also limitations to the use of EBT in lab experiments. One of the major limitations is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route of EBT.
将来の方向性
There are several future directions for the study of EBT. One of the major areas of interest is the development of EBT-based therapeutics for inflammatory and cancerous diseases. Further studies are needed to determine the efficacy and safety of EBT in preclinical and clinical trials.
In addition, there is a need for further studies on the mechanism of action of EBT. The identification of its molecular targets and signaling pathways will provide a better understanding of its therapeutic potential.
Conclusion:
In conclusion, EBT is a synthetic compound with potential applications in scientific research. Its anti-inflammatory and anticancer properties make it a promising candidate for further development as a therapeutic agent. Further studies are needed to determine its optimal dosage and administration route, as well as its pharmacokinetics and pharmacodynamics. The identification of its molecular targets and signaling pathways will provide a better understanding of its mechanism of action and therapeutic potential.
合成法
The synthesis of EBT involves the condensation reaction between ethyl cyanoacetate and 2-amino-1-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with benzaldehyde to yield EBT. The overall yield of the synthesis is around 50%, and the purity of the compound can be increased through recrystallization.
科学的研究の応用
EBT has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory activity. EBT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, EBT has been studied for its anticancer activity. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. EBT has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase.
特性
IUPAC Name |
ethyl (5Z)-5-benzylidene-4-hydroxy-2-naphthalen-1-yliminothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-2-28-24(27)21-22(26)20(15-16-9-4-3-5-10-16)29-23(21)25-19-14-8-12-17-11-6-7-13-18(17)19/h3-15,26H,2H2,1H3/b20-15-,25-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROIAGOZCDDJML-LJVHWXJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2)SC1=NC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2)/SC1=NC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-(phenylmethylidene)-4,5-dihydrothiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B6136454.png)
![1-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6136457.png)
![N~2~-cyano-N~1~,N~1~-diethyl-N~2~-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B6136459.png)

![2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6136467.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6136493.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6136498.png)

![7-(cyclohexylmethyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6136506.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B6136511.png)
![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)